![molecular formula C7H8ClNO B2774305 O-(2-Chlorobenzyl)hydroxylamine CAS No. 55418-30-9](/img/structure/B2774305.png)
O-(2-Chlorobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Photooxidation Studies
Hydroxylamine and its derivatives, including O-(2-Chlorobenzyl)hydroxylamine, have been studied for their role in photooxidation processes. For instance, research has shown that hydroxylamine can act as a competitive inhibitor in photosystem II-mediated H2O oxidation, indicating its potential relevance in understanding and manipulating photosynthetic processes (Radmer & Ollinger, 1982).
2. Active Site Modification in Enzymes
Studies have also explored the use of hydroxylamine derivatives in modifying enzyme active sites. For example, O-(2,4-Dinitrophenyl)hydroxylamine has been used to modify D-amino acid oxidase, leading to specific incorporation of an amine group into a nucleophilic residue at the enzyme's active site (D’Silva, Williams, & Massey, 1986).
3. Application in Organic Synthesis
Hydroxylamine derivatives are useful in organic synthesis. For instance, hydroxylamine-O-sulfonic acid has been employed as an efficient nucleophilic amination reagent for various chlorinated aromatic compounds. This has led to the synthesis of novel compounds with potential applications in medicinal chemistry and material science (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).
4. Inhibitory Action in Photosynthesis
Hydroxylamine has been found to inhibit certain aspects of the photosynthetic process. For example, it can disrupt electron flow to the photosystem II reaction center, P680, indicating its potential as a tool for studying electron transport mechanisms in photosynthesis (Ghanotakis & Babcock, 1983).
5. Reactivity with Reactive Oxygen Species
Further research has evaluated the reactivity of hydroxylamine with reactive oxygen species, such as HO2/O2- radicals. This reactivity is significant for understanding its behavior in various biological and environmental systems (Bielski, Arudi, Cabelli, & Bors, 1984).
6. Astrochemistry and Pre-Biotic Chemistry
Hydroxylamine is also of interest in astrochemistry, particularly as a precursor for complex pre-biotic species in space. Studies in this area have explored its formation through surface hydrogenation processes under interstellar conditions (Fedoseev et al., 2012).
properties
IUPAC Name |
O-[(2-chlorophenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWMBNQCKBRAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Chlorobenzyl)hydroxylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.